Dihydrotanshinone

説明

Contextualization within Natural Product Chemistry and Medicinal Plants

Natural products have historically been a cornerstone of drug discovery, providing complex and unique chemical scaffolds. Dihydrotanshinone is a prime example of a medicinally important molecule derived from a traditional herbal remedy.

This compound is a naturally occurring compound extracted from the dried root of Salvia miltiorrhiza Bunge, a perennial plant in the mint family, Lamiaceae. asm.orgresearchgate.netmedchemexpress.com Commonly known as Danshen or red sage, this plant is native to China and Japan and has been a staple in traditional Chinese medicine for centuries. medchemexpress.com The roots of S. miltiorrhiza are rich in a variety of bioactive constituents, which are broadly classified into two major groups: lipophilic diterpenoids known as tanshinones and hydrophilic phenolic acids. acs.orgnih.gov

This compound I is one of the major lipid-soluble constituents isolated from Danshen, alongside other structurally related tanshinones such as tanshinone I, tanshinone IIA, and cryptotanshinone (B1669641). acs.orgnih.gov The isolation of these compounds typically involves extraction from the plant's roots using organic solvents, followed by various chromatographic techniques to separate and purify the individual tanshinones. nih.gov Over 40 different tanshinones and more than 50 hydrophilic compounds have been identified from this single plant species, highlighting its chemical diversity. asm.orgacs.org

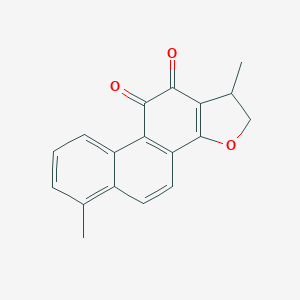

From a chemical standpoint, this compound is classified as an abietane-type diterpenoid. asm.orgacs.org Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units, and the abietane (B96969) skeleton is a common structural framework within this class. The tanshinones are characterized by a phenanthrene-quinone structure. nih.gov this compound I, specifically, is a lipophilic compound with the chemical formula C18H14O3. nih.gov

The core structure of abietane diterpenoids from Salvia miltiorrhiza has been a subject of extensive research, leading to the identification of numerous derivatives with a wide range of biological activities. This chemical class is a key focus in natural product chemistry due to its therapeutic potential.

Significance in Pharmaceutical Discovery and Development

This compound has emerged as a compound of significant interest in the field of pharmaceutical discovery and development due to its broad spectrum of pharmacological activities. nih.gov Research has demonstrated its potential in several therapeutic areas, making it a valuable lead compound for the development of new drugs. nih.gov

The diverse biological effects of this compound have prompted extensive preclinical studies to elucidate its mechanisms of action and to evaluate its efficacy in various disease models. Its demonstrated activities include anti-inflammatory, anticancer, and cardiovascular-protective effects. nih.gov The unique chemical structure of this compound provides a foundation for medicinal chemists to design and synthesize novel analogs with improved potency and selectivity.

Overview of Research Trajectories for this compound

The research trajectory for this compound has expanded from its initial isolation and characterization to in-depth investigations into its molecular targets and signaling pathways. Current research is focused on several key areas:

Oncology: A significant portion of research on this compound is dedicated to its anti-cancer properties. Studies have shown its ability to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and prostate. caymanchem.commdpi.comresearchgate.net The mechanisms underlying its anti-tumor effects are being actively investigated and appear to involve the induction of apoptosis and the inhibition of cancer cell migration and invasion. nih.gov

Cardiovascular Disease: Given the traditional use of Danshen for cardiovascular ailments, this compound is being studied for its protective effects on the cardiovascular system. medchemexpress.com Research indicates that it may play a role in mitigating atherosclerosis and protecting against myocardial ischemia-reperfusion injury. medchemexpress.com

Inflammation and Immunology: this compound exhibits potent anti-inflammatory properties. nih.gov Investigations are underway to understand how it modulates inflammatory pathways, with studies showing it can inhibit the production of pro-inflammatory cytokines. nih.gov

Neurodegenerative Diseases: Emerging research suggests that this compound may have neuroprotective effects. nih.gov It has been found to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative conditions. acs.orgnih.gov

Infectious Diseases: More recent studies have explored the antimicrobial potential of this compound. It has shown efficacy against drug-resistant bacteria, such as Helicobacter pylori, and some viruses. asm.org

The ongoing research into these diverse pharmacological activities underscores the potential of this compound as a versatile therapeutic agent and a valuable tool for drug discovery.

Structure

3D Structure

特性

IUPAC Name |

1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARGZZNYNSYSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Investigation of Dihydrotanshinone S Pharmacological Activities

Anticancer and Antiproliferative Research

Dihydrotanshinone has demonstrated notable antitumor effects across a spectrum of cancer cell lines. Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that govern cell growth, survival, and death. researchgate.net

Efficacy in Hepatocellular Carcinoma Models

Preclinical studies have consistently shown the inhibitory effects of this compound on hepatocellular carcinoma (HCC) cells.

Affected Cell Lines:

SK-HEP-1

Huh-7

HepG2

HCCLM3

SMMC7721

Hep3B

Key Findings:

This compound has been found to significantly inhibit the proliferation of various HCC cell lines, including Huh-7, HepG2, Hep3B, SMMC7721, and SK-Hep1. peerj.comnih.gov The compound induces DNA damage and apoptosis in Huh-7 and HepG2 cells. peerj.comnih.gov In SMMC7721 cells, this compound was observed to induce apoptosis and suppress the JAK2/STAT3 signaling pathway, which is crucial for tumor cell survival and proliferation. nih.govfrontiersin.org This suppression was further evidenced by the decreased nuclear translocation of STAT3. nih.gov For SK-HEP-1 cells, this compound impeded proliferation and triggered cell cycle arrest at the G0/G1 phase, effects linked to the regulation of the AMPK/Akt/mTOR and MAPK signaling pathways. oaepublish.comresearchgate.net Furthermore, research indicates that the epidermal growth factor receptor (EGFR) may be a potential therapeutic target of this compound in HCC. peerj.comnih.gov

Table 1: this compound's Efficacy in Hepatocellular Carcinoma Models

| Cell Line | Observed Effects | Signaling Pathways Implicated |

|---|---|---|

| SK-HEP-1 | Suppressed proliferation, Induced G0/G1 cell cycle arrest. oaepublish.comresearchgate.net | AMPK/Akt/mTOR, MAPK. oaepublish.comresearchgate.net |

| Huh-7 | Inhibited proliferation, Induced DNA damage and apoptosis. peerj.comnih.gov | EGFR. peerj.comnih.gov |

| HepG2 | Inhibited proliferation, Induced DNA damage and apoptosis. peerj.comnih.govnih.gov | EGFR. peerj.comnih.gov |

| HCCLM3 | Inhibited growth. nih.gov | Not specified. |

| SMMC7721 | Inhibited growth, Induced apoptosis. nih.gov | JAK2/STAT3. nih.govfrontiersin.org |

| Hep3B | Inhibited growth. nih.gov | Not specified. |

Efficacy in Osteosarcoma Models

In osteosarcoma, this compound has been shown to affect cell adhesion, migration, and proliferation.

Affected Cell Lines:

U-2 OS

Key Findings:

In human osteosarcoma U-2 OS cells, this compound has been found to inhibit cell proliferation and induce cell cycle arrest in the G0/G1 phase. nih.gov This is achieved by downregulating the expression of CDK4, CDK2, cyclin D1, and cyclin E1, while upregulating p21. nih.gov Furthermore, it significantly enhances cell adhesion and inhibits cell migration. nih.govnih.gov These effects are associated with the hyaluronan CD44-mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, and EMT signaling pathways. nih.govnih.gov Another study highlighted that this compound inhibits the growth of osteosarcoma cells by targeting the Wnt/β-catenin signaling pathway. nih.gov

Table 2: this compound's Efficacy in Osteosarcoma Models

| Cell Line | Observed Effects | Signaling Pathways Implicated |

|---|

| U-2 OS | Inhibited proliferation, Induced G0/G1 cell cycle arrest, Enhanced cell adhesion, Inhibited cell migration. nih.govnih.gov | CD44-mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, EMT, Wnt/β-catenin. nih.govnih.govnih.gov |

Efficacy in Breast Cancer Models

This compound has demonstrated significant antiproliferative and pro-apoptotic activity in various breast cancer cell lines.

Affected Cell Lines:

MCF-7

MDA-MB-231

Key Findings:

This compound significantly decreases cell proliferation in both MCF-7 and MDA-MB-231 human breast cancer cell lines in a dose-dependent manner. nih.gov It induces a G1 phase arrest in the cell cycle. nih.gov Mechanistically, this compound reduces the expression of cyclin D1, cyclin D3, cyclin E, and CDK4, while increasing the level of the CDK inhibitor p27. nih.gov The compound also inhibits the kinase activities of CDK2 and CDK4. nih.gov Furthermore, this compound induces apoptosis through the mitochondrial pathway by decreasing the anti-apoptotic protein Bcl-xL and promoting the release of cytochrome c. nih.gov It also activates caspases-9, -3, and -7. nih.gov In addition to its effects on primary tumor growth, this compound has been shown to inhibit the lung metastasis of breast cancer by suppressing the formation of neutrophil extracellular traps (NETs). mdpi.com It also exhibits a potent inhibitory effect on the formation of mammospheres, which are enriched in cancer stem cells, in both MCF-7 and MDA-MB-231 cells. nih.gov

Table 3: this compound's Efficacy in Breast Cancer Models

| Cell Line | Observed Effects | Signaling Pathways Implicated |

|---|---|---|

| MCF-7 | Decreased cell proliferation, Induced G1 phase arrest, Induced apoptosis, Inhibited mammosphere formation. nih.govnih.gov | Mitochondrial apoptosis pathway (Bcl-xL, cytochrome c, caspases). nih.gov |

| MDA-MB-231 | Decreased cell proliferation, Induced G1 phase arrest, Induced apoptosis, Inhibited lung metastasis, Inhibited mammosphere formation. mdpi.comnih.govnih.gov | Mitochondrial apoptosis pathway (Bcl-xL, cytochrome c, caspases), Suppression of NETs. mdpi.comnih.gov |

Efficacy in Colorectal Cancer Models

Research has indicated that this compound can effectively suppress the growth of colorectal cancer cells, including those resistant to conventional chemotherapy.

Affected Cell Lines:

HCT116

Key Findings:

This compound has been shown to suppress the proliferation of human colorectal cancer HCT116 cells. aacrjournals.orgnih.gov It induces the expression of the tumor suppressor genes p21 and DLEC1. aacrjournals.org The compound also activates pro-apoptotic proteins such as PARP, caspase-3, and caspase-9. aacrjournals.org Furthermore, this compound influences epigenetic regulatory enzymes by increasing the protein levels of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). aacrjournals.org Notably, it has demonstrated clear tumor growth suppression in oxaliplatin-resistant HCT116 cells, both in vitro and in vivo. frontiersin.orgdntb.gov.uanih.gov In these resistant cells, this compound induces apoptosis, blocks the cell cycle in the S and G2/M phases, and enhances DNA damage. dntb.gov.uanih.gov It also downregulates the expression of the protein tyrosine phosphatase SHP2 and the Wnt/β-catenin pathway. dntb.gov.ua

Table 4: this compound's Efficacy in Colorectal Cancer Models

| Cell Line | Observed Effects | Signaling Pathways Implicated |

|---|---|---|

| HCT116 | Suppressed proliferation, Induced expression of p21 and DLEC1, Activated pro-apoptotic proteins (PARP, caspases), Increased levels of HDACs and DNMTs. aacrjournals.orgnih.gov | Epigenetic regulation. aacrjournals.org |

| HCT116 (Oxaliplatin-resistant) | Suppressed tumor growth, Induced apoptosis, Blocked S and G2/M cell cycle phases, Enhanced DNA damage. frontiersin.orgdntb.gov.uanih.gov | SHP2, Wnt/β-catenin. dntb.gov.ua |

Efficacy in Gastric Cancer Models

This compound has shown promise as a potential chemotherapeutic agent for human gastric cancer.

Key Findings:

Studies have demonstrated that this compound induces growth inhibition and apoptosis in gastric cancer cells. nih.gov This process involves the activation of caspase proteins. nih.gov The anticancer effects of this compound in gastric cancer have been linked to the activation of the JNK and p38 signaling pathways. nih.govspandidos-publications.com The compound has been shown to inhibit the proliferation of SGC7901 and MGC803 gastric cancer cells. nih.gov

Table 5: this compound's Efficacy in Gastric Cancer Models

| Cell Line(s) | Observed Effects | Signaling Pathways Implicated |

|---|

| MGC803, SGC7901 | Induced growth inhibition, Induced apoptosis. nih.gov | JNK/p38 signaling pathway, Caspase activation. nih.govspandidos-publications.com |

Efficacy in Melanoma Models

In melanoma, this compound has been investigated for its potential to overcome resistance to targeted therapies.

Affected Cell Lines:

A375

A375R (resistant)

A2058

Key Findings:

This compound has been shown to inhibit the STAT3/SOX2 signaling pathway in BRAF-mutant melanoma cells. frontiersin.orgnih.gov This is significant because the feedback activation of this pathway is a mechanism of resistance to MAPK pathway inhibitors (like BRAF and MEK inhibitors). nih.gov By combining this compound with BRAF/MEK inhibitors, researchers observed an enhanced inhibition of proliferation and growth in A375, A375R (a vemurafenib-resistant cell line), and A2058 melanoma cells. nih.govresearchgate.net This combination therapy was effective at both the cellular and animal model levels, suggesting that this compound could be a valuable agent in treating refractory BRAF-mutant melanoma. frontiersin.orgnih.gov

Table 6: this compound's Efficacy in Melanoma Models

| Cell Line | Observed Effects | Signaling Pathways Implicated |

|---|---|---|

| A375 | Inhibition of proliferation and growth (enhanced with MAPK inhibitors). nih.govresearchgate.net | STAT3/SOX2. frontiersin.orgnih.gov |

| A375R | Inhibition of proliferation and growth (enhanced with MAPK inhibitors). nih.gov | STAT3/SOX2. frontiersin.orgnih.gov |

| A2058 | Inhibition of proliferation and growth (enhanced with MAPK inhibitors). nih.govresearchgate.net | STAT3/SOX2. frontiersin.orgnih.gov |

Antibacterial Research

This compound has demonstrated notable antibacterial properties, particularly against clinically relevant pathogens.

Activity against Helicobacter pylori (in vitro and in vivo models)

Helicobacter pylori is a major pathogen linked to various gastric diseases. asm.org this compound has shown effective antibacterial activity against H. pylori in both laboratory and animal models. asm.orgnih.gov

In vitro studies have established that DHT has strong, time-dependent bactericidal activity against H. pylori, with a low minimum inhibitory concentration (MIC). asm.orgnih.gov Importantly, no resistance development was observed during continuous passaging. asm.orgnih.gov In mouse models of multidrug-resistant H. pylori infection, a dual therapy of DHT and omeprazole (B731) was more effective at killing the bacteria than the standard triple-therapy approach. asm.orgnih.govtmrjournals.com

Role in Biofilm Elimination

A significant aspect of this compound's anti-H. pylori activity is its ability to combat biofilms. Biofilms are communities of bacteria encased in a protective matrix, which makes them notoriously difficult to eradicate. dovepress.comnih.gov DHT has been shown to not only destroy preformed biofilms but also to kill the bacteria residing within them, a crucial factor in preventing recurrent infections. asm.orglunachem.com This action is more efficient than that of the conventional antibiotic metronidazole. asm.orgmdpi.com

Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)

This compound exhibits a broad range of activity against Gram-positive bacteria. tandfonline.comuvic.canih.gov

Bacillus subtilis : Studies have shown that DHT has antibacterial activity against Bacillus subtilis. tandfonline.comuvic.canih.gov The mechanism of action appears to involve the generation of superoxide (B77818) radicals within the bacterial cells. tandfonline.comuvic.caoup.com This is supported by the finding that a recombination-deficient mutant strain of B. subtilis was significantly more sensitive to the compound. tandfonline.comuvic.ca Furthermore, DHT non-selectively inhibited the synthesis of DNA, RNA, and protein in B. subtilis. tandfonline.comuvic.ca

Staphylococcus aureus : this compound has demonstrated antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. caringsunshine.comcaringsunshine.comresearchgate.net The proposed mechanism involves the disruption of the bacterial cell wall and membrane. researchgate.net

Table 2: Antibacterial Spectrum of this compound

| Bacteria | Key Findings | Citations |

| Helicobacter pylori | Effective in vitro and in vivo; effective against multidrug-resistant strains. | asm.orgnih.govtmrjournals.com |

| H. pylori Biofilm | Eliminates preformed biofilms and kills encased bacteria. | asm.orglunachem.commdpi.com |

| Bacillus subtilis | Generates superoxide radicals; inhibits DNA, RNA, and protein synthesis. | tandfonline.comuvic.canih.govoup.com |

| Staphylococcus aureus | Active against sensitive and MRSA strains; disrupts cell wall and membrane. | caringsunshine.comcaringsunshine.comresearchgate.net |

Anti-inflammatory Research

Preclinical studies have highlighted the anti-inflammatory properties of this compound. caringsunshine.comcaringsunshine.com Research, primarily from in vitro and animal models, indicates that the compound can suppress inflammatory responses. caringsunshine.com

In cell-based assays, DHT has been shown to have anti-inflammatory effects, which could be beneficial in conditions with a significant inflammatory component. caringsunshine.com It has been demonstrated to significantly inhibit the production of nitric oxide and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β in immune cells stimulated by lipopolysaccharide (LPS). asm.orgresearchgate.net Further research suggests that DHT may exert its anti-inflammatory effects by blocking the dimerization of Toll-like receptor 4 (TLR4), thereby interfering with downstream signaling pathways like NF-κB and MAPK. researchgate.net

Modulation of Inflammatory Responses

This compound has demonstrated notable anti-inflammatory effects across various in vitro and in vivo models. researchgate.netnih.gov Research indicates that DHT can significantly decrease the release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW264.7 and THP-1, as well as in bone marrow-derived macrophages (BMDMs). researchgate.netnih.gov Furthermore, it has been shown to alter the expression of other inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com

The anti-inflammatory actions of DHT are linked to its ability to interfere with key signaling pathways. Studies have shown that DHT can suppress the nuclear factor-κB (NF-κB) pathway by inhibiting the transcription and nuclear translocation of the p65 subunit. researchgate.netmdpi.com It also attenuates the activator protein-1 (AP-1) activity by interfering with the mitogen-activated protein kinase (MAPK) pathway. researchgate.net A key mechanism identified is the ability of DHT to block the dimerization of Toll-like receptor 4 (TLR4), which in turn disrupts the recruitment of myeloid differentiation primary response gene 88 (MyD88) and the subsequent activation of the TLR4-MyD88-NF-κB/MAPK signaling cascade. researchgate.netnih.gov In animal models, DHT has been shown to ameliorate LPS-induced acute kidney injury and sepsis. researchgate.net

| Model System | Key Findings | Signaling Pathways Implicated |

| LPS-stimulated RAW264.7, THP-1 cells, and BMDMs | Decreased release of TNF-α, IL-6, IL-1β; Altered expression of COX-2 and iNOS. researchgate.netnih.govmdpi.com | NF-κB, MAPK, TLR4-MyD88. researchgate.netnih.govmdpi.com |

| In vivo mouse models | Ameliorated LPS-induced acute kidney injury and sepsis. researchgate.net | TLR4-MyD88-NF-κB/MAPK. researchgate.net |

| Cigarette smoke-induced pneumonia in mice | Reduced infiltration of neutrophils, lymphocytes, and macrophages; Modulated Th1/Th2 cell balance. mdpi.com | STAT1, STAT3. mdpi.com |

| H. pylori-infected immune cells | Inhibition of nitric oxide production and release of TNF-α, IL-6, IL-12, and IL-1β. asm.org | Not specified. |

Specific Modulations of Inflammasome Pathways (e.g., NLRP3)

A significant aspect of this compound's anti-inflammatory activity is its specific inhibition of the NLRP3 inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. researchgate.net

Studies have demonstrated that DHT specifically blocks both the canonical and non-canonical activation of the NLRP3 inflammasome. nih.govnih.gov This inhibitory effect is selective, as DHT does not affect the activation of other inflammasomes like AIM2 or NLRC4. nih.govnih.gov Further investigation into the mechanism revealed that DHT suppresses the oligomerization of the adaptor protein ASC, which is a critical step in the assembly of the NLRP3 inflammasome. nih.govfrontiersin.org Notably, DHT's inhibitory action does not involve altering upstream events such as potassium efflux, calcium flux, or the production of mitochondrial reactive oxygen species (ROS). nih.govfrontiersin.org In animal models of sepsis, DHT has shown a therapeutic effect, highlighting its potential in managing NLRP3-mediated diseases. nih.govnih.gov

| Inflammasome Pathway | Effect of this compound | Mechanism of Action |

| NLRP3 (canonical and non-canonical) | Specific inhibition of activation. nih.govnih.gov | Suppresses ASC oligomerization. nih.govfrontiersin.org |

| AIM2 | No effect on activation. nih.govnih.gov | Not applicable. |

| NLRC4 | No effect on activation. nih.govnih.gov | Not applicable. |

Cardiovascular Protective Research

This compound has been extensively studied for its potential protective effects on the cardiovascular system. asm.orgtandfonline.commedchemexpress.com These investigations have revealed a range of beneficial activities, from general cardioprotection to specific anti-atherosclerotic mechanisms.

General Cardioprotective Effects

Research indicates that this compound exhibits broad cardioprotective properties. asm.orgtandfonline.com It has been reported to improve cardiac function and reduce infarct size in models of myocardial ischemia-reperfusion injury. medchemexpress.com The compound is a component of Salvia miltiorrhiza, a traditional medicine widely used for treating various cardiovascular diseases such as coronary heart disease and myocardial infarction. tandfonline.com The cardiovascular benefits of DHT are attributed to its anti-inflammatory and antioxidant activities. ontosight.aicaringsunshine.com

Anti-Atherosclerotic Mechanisms

A key area of cardiovascular research for this compound is its anti-atherosclerotic potential. tandfonline.comnih.gov Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. tandfonline.com Studies have shown that DHT can attenuate the formation of atherosclerotic plaques in apolipoprotein E-deficient (ApoE-/-) mice, a common animal model for atherosclerosis. medchemexpress.comnih.gov

The anti-atherosclerotic effects of DHT are multifactorial. It has been shown to improve the serum lipid profile by decreasing levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). nih.gov Mechanistically, DHT has been found to inhibit the expression of lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) in endothelial cells. nih.govchemfaces.com This inhibition is mediated through the NOX4/NF-κB signaling pathway. nih.govresearchgate.net By downregulating LOX-1, DHT reduces the endocytosis of oxidized LDL (ox-LDL) and subsequent monocyte adhesion, which are critical events in the development of atherosclerotic plaques. nih.gov Furthermore, DHT has been shown to increase the expression of the low-density lipoprotein receptor (LDLR) in liver cells, which promotes the clearance of LDL-C from the circulation. tandfonline.com This is achieved by both stabilizing LDLR mRNA and inhibiting the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes LDLR degradation. tandfonline.com

| Model System | Key Findings | Molecular Mechanisms |

| ApoE-/- mice | Attenuated atherosclerotic plaque formation; Improved serum lipid profile (↓TC, ↓TG, ↓LDL-C). medchemexpress.comnih.gov | Inhibition of LOX-1, NOX4, and NF-κB expression in the aorta. nih.govchemfaces.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Decreased LOX-1 and NOX4 expression; Reduced ox-LDL endocytosis and monocyte adhesion. nih.govtargetmol.com | Inhibition of the NOX4/NF-κB signaling pathway. nih.govfrontiersin.org |

| HepG2 cells | Increased LDLR expression and LDL uptake. tandfonline.com | Activation of EGFR/ERK1/2 signaling pathway; Inhibition of PCSK9 expression via HNF1A and FOXO3. tandfonline.com |

Neuroprotective Research

In addition to its anti-inflammatory and cardiovascular effects, this compound has emerged as a compound of interest in the field of neuroprotection, particularly in the context of Alzheimer's disease. nih.govmdpi.comtandfonline.com

Anti-Alzheimer's Disease Effects

Alzheimer's disease is a progressive neurodegenerative disorder with complex pathology, including the accumulation of amyloid-beta (Aβ) plaques and neuroinflammation. frontiersin.orgtandfonline.com this compound has been shown to possess multiple properties that could be beneficial in combating this disease. mdpi.comasm.orgtandfonline.com

Preclinical studies suggest that DHT may exert its neuroprotective effects through several mechanisms. It has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and cognitive function. nih.govamazonaws.com By inhibiting AChE, DHT could potentially enhance cholinergic signaling in the brain. tandfonline.com Furthermore, its anti-inflammatory properties are highly relevant to Alzheimer's disease, as neuroinflammation is a key component of its pathogenesis. tandfonline.comnih.gov Molecular docking studies have also suggested that DHT has a strong potential to interact with and inhibit β-secretase (BACE1), an enzyme involved in the production of Aβ peptides. biorxiv.org

| Proposed Mechanism | Supporting Evidence |

| Acetylcholinesterase (AChE) Inhibition | Identified as a potential target for DHT; Binds to the P-site of AChE. nih.govamazonaws.com |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines, relevant to neuroinflammation in AD. tandfonline.comtandfonline.comnih.gov |

| β-Secretase (BACE1) Inhibition | Molecular docking studies suggest strong interaction potential. biorxiv.org |

Other Investigated Pharmacological Activities

Anti-angiogenic Effects

This compound I (DHTS), a compound derived from Salvia miltiorrhiza, has demonstrated notable anti-angiogenic properties in preclinical studies. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. nih.gov

In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that DHTS can induce cytotoxicity with an IC50 value of approximately 1.28 µg/ml. nih.gov Furthermore, at non-toxic concentrations, DHTS dose-dependently inhibits key processes in angiogenesis, including endothelial cell migration, invasion, and the formation of tube-like structures. nih.gov These effects were observed using wound healing, transwell invasion, and Matrigel tube formation assays, respectively. nih.gov

The anti-angiogenic activity of DHTS has also been confirmed in vivo. In the chick embryo chorioallantoic membrane (CAM) assay, a widely used model for studying angiogenesis, DHTS significantly inhibited the formation of new microvessels. nih.gov Specifically, it induced a 61.1% inhibitory rate of microvessel density. nih.gov

Further research has elucidated some of the molecular mechanisms underlying these effects. DHTS has been shown to significantly inhibit the expression of vascular endothelial cell growth factor receptor 2 (VEGFR2) and matrix metalloproteinase 9 (MMP-9), both of which are crucial for angiogenic processes. nih.gov The compound's ability to suppress endothelial cell proliferation, migration, invasion, and tube formation underscores its potential as a novel anti-angiogenic agent. nih.gov Studies have also highlighted its efficacy in inhibiting hemangiomas, benign vascular neoplasms, through these anti-angiogenic and pro-apoptotic mechanisms. nih.govfrontiersin.org

Table 1: Investigated Anti-angiogenic Effects of this compound I

| Activity | Model System | Key Findings | Reference |

|---|---|---|---|

| Cytotoxicity | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 value of ~1.28 µg/ml | nih.gov |

| Inhibition of Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent suppression | nih.gov |

| Inhibition of Invasion | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent suppression | nih.gov |

| Inhibition of Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent suppression | nih.gov |

| In vivo Anti-angiogenesis | Chick Embryo Chorioallantoic Membrane (CAM) Assay | 61.1% inhibition of microvessel density | nih.gov |

| Inhibition of Protein Expression | Hemangioma Endothelial (EOMA) Cells | Reduced expression of VEGFR2 and MMP-9 | nih.gov |

Preservation of Blood-Retinal Barrier Integrity

This compound has been identified as a potential therapeutic agent for preserving the integrity of the blood-retinal barrier (BRB), a critical structure for maintaining retinal homeostasis. mdpi.com Breakdown of the BRB is a key event in the pathogenesis of diabetic retinopathy, a leading cause of vision loss. mdpi.comnih.gov

High glucose levels, a hallmark of diabetes, can trigger the activation of the P2X7 receptor (P2X7R), leading to BRB dysfunction, inflammation, and oxidative stress. mdpi.comnih.govunict.it Research using an in vitro model of the human BRB has demonstrated that exposure to high glucose and a P2X7R agonist leads to increased barrier permeability, as measured by a decrease in trans-endothelial electrical resistance (TEER). mdpi.comresearchgate.net This is accompanied by a reduction in the levels of crucial junction proteins such as zonula occludens-1 (ZO-1) and VE-cadherin, and decreased mRNA expression of connexin-43. mdpi.comresearchgate.net

Treatment with this compound was found to counteract these detrimental effects, preserving the integrity of the BRB. mdpi.com The compound was shown to inhibit the P2X7R, thereby preventing the high glucose-induced breakdown of the barrier. mdpi.comnih.gov Furthermore, DHTS treatment mitigated the increased expression of pro-inflammatory mediators like TLR-4, IL-1β, IL-6, TNF-α, and IL-8, as well as other molecular markers including P2X7R itself, VEGF-A, and ICAM-1. mdpi.comresearchgate.net The protective effects of this compound were comparable to those of a known P2X7R antagonist. nih.gov

Table 2: Effects of this compound on Blood-Retinal Barrier Components under High Glucose Conditions

| Parameter | Effect of High Glucose/P2X7R Agonist | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Barrier Permeability (TEER) | Increased | Preserved | mdpi.comresearchgate.net |

| ZO-1 Protein Levels | Reduced | Preserved | mdpi.comresearchgate.net |

| VE-cadherin Protein Levels | Reduced | Preserved | mdpi.comresearchgate.net |

| Connexin-43 mRNA Expression | Reduced | Preserved | mdpi.comresearchgate.net |

| Pro-inflammatory Mediators | Increased | Mitigated | mdpi.comresearchgate.net |

| P2X7R, VEGF-A, ICAM-1 Expression | Increased | Mitigated | mdpi.comresearchgate.net |

Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation

This compound exhibits significant antioxidant properties and modulates the levels of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can lead to oxidative stress and cellular damage. mdpi.com However, at lower concentrations, they also function as important signaling molecules. nih.gov

In the context of preserving the blood-retinal barrier, this compound treatment was shown to counteract the enhanced production of ROS induced by high glucose and P2X7R activation. mdpi.comresearchgate.net This suggests that its protective effects on the BRB are, at least in part, mediated through its antioxidant activity.

Studies on human epidermal melanocytes have further elucidated the antioxidant mechanisms of this compound. nih.gov In these cells, ultraviolet A (UVA) irradiation leads to increased melanogenesis. This compound was found to diminish this effect by activating the Nrf2-antioxidant response element signaling pathway. nih.gov This activation enhanced the antioxidant defenses of the cells, as evidenced by changes in ROS levels, glutathione (B108866) (GSH) content, and the activity and expression of antioxidant enzymes like catalase (CAT), heme oxygenase-1 (HO-1), and superoxide dismutase (SOD). nih.gov The anti-melanogenesis effects of this compound were abolished when Nrf2 was knocked down, confirming the crucial role of this pathway in its antioxidant activity. nih.gov

Additionally, this compound has been reported to induce caspase and ROS-dependent apoptosis and autophagy in certain cancer cells. chemfaces.com In some contexts, it can activate ROS-mediated phosphorylation of signaling proteins like p38 MAPK. nih.gov This highlights the dual role of ROS modulation by this compound, which can be either protective or pro-apoptotic depending on the cellular context.

Table 3: Antioxidant and ROS-Modulating Activities of this compound

| Activity | Model System | Key Findings | Reference |

|---|---|---|---|

| Reduction of ROS Production | In vitro human Blood-Retinal Barrier model | Counteracted high glucose-induced ROS production | mdpi.comresearchgate.net |

| Activation of Nrf2 Signaling | Human Epidermal Melanocytes | Enhanced antioxidant defenses; diminished UVA-induced melanogenesis | nih.gov |

| Modulation of Antioxidant Enzymes | Human Epidermal Melanocytes | Modulated CAT, HO-1, and SOD activity and expression | nih.gov |

| Induction of ROS-dependent Apoptosis | Cancer Cells | Induces caspase and ROS-dependent apoptosis | chemfaces.com |

| Activation of ROS-mediated Signaling | HepG2 Cells | Activated ROS-mediated phosphorylation of p38 MAPK | nih.gov |

Inhibition of Intracellular Trafficking of Viral Glycoproteins

This compound I has been investigated for its potential antiviral activity, specifically its ability to inhibit the intracellular trafficking of viral glycoproteins. nih.govkoreascience.krnih.gov Viral glycoproteins are crucial for the entry of enveloped viruses into host cells and for the formation of syncytia, which are large multinucleated cells formed by the fusion of virus-infected cells. nih.gov

In studies using Newcastle disease virus (NDV)-infected baby hamster kidney (BHK) cells, both this compound I (DTN) and the related compound cryptotanshinone (B1669641) (CTN) were found to effectively inhibit syncytium formation. nih.govnih.gov This inhibition is attributed to the ability of these compounds to block the transport of viral G-proteins to the cell surface, leading to their accumulation within the cell. nih.govnih.gov

Further investigation suggests that DTN and CTN act as glycoprotein (B1211001) trafficking inhibitors, likely functioning at the level of the Golgi apparatus. nih.govnih.govjmb.or.kr They are thought to suppress intracellular glycosylation, a critical step in the processing and transport of glycoproteins. nih.govnih.gov Immunofluorescence microscopy has shown that the intracellular accumulation of vesicular stomatitis virus (VSV) G glycoprotein in cells treated with DTN and CTN occurs at a different site compared to cells treated with other known trafficking inhibitors like Brefeldin A and monensin. nih.govjmb.or.kr This suggests a potentially novel mechanism of action for this compound in the glycoprotein trafficking pathway. nih.govjmb.or.kr By interfering with the proper localization of viral glycoproteins, this compound can reduce viral infectivity. nih.gov

Table 4: Effects of this compound I on Viral Glycoprotein Trafficking

| Activity | Model System | Key Findings | Reference |

|---|---|---|---|

| Inhibition of Syncytium Formation | Newcastle Disease Virus-infected Baby Hamster Kidney (BHK) cells | Effectively inhibited syncytium formation | nih.govnih.gov |

| Inhibition of Viral G-protein Transport | Newcastle Disease Virus-infected Baby Hamster Kidney (BHK) cells | Inhibited transport to the cell surface, causing intracellular accumulation | nih.govnih.gov |

| Site of Action | Vesicular Stomatitis Virus G glycoprotein trafficking | Appears to function at the Golgi apparatus with a novel site of action | nih.govjmb.or.kr |

| Mechanism of Action | General | Suppresses intracellular glycosylation, acting as a glycoprotein trafficking inhibitor | nih.govnih.govjmb.or.kr |

Biosynthesis and Production Methodologies

Elucidation of Biosynthetic Pathways

The biosynthesis of tanshinones, including dihydrotanshinone, is a classic example of terpenoid synthesis in plants, originating from universal five-carbon precursors. tandfonline.comresearchgate.net These precursors are generated through two distinct, yet interconnected, pathways located in different cellular compartments. plos.orgresearchgate.net

The fundamental precursors for all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized in plants via two major pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netplos.orgwikipedia.org The MVA pathway is active in the cytosol, while the MEP pathway operates within the plastids. researchgate.netplos.orgbiorxiv.org

Diterpenoids like the tanshinones are primarily derived from the MEP pathway. tandfonline.complos.orgplos.org This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and involves key enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). plos.org While the MEP pathway is the main contributor, some research suggests a degree of cross-talk between the MVA and MEP pathways, where intermediates might be exchanged between the cytosol and plastids. tandfonline.complos.org However, studies using specific inhibitors have confirmed that the MEP pathway plays the major role in the biosynthesis of tanshinones, whereas the MVA pathway is more critical for cell growth and the synthesis of other types of compounds like sterols. plos.org The IPP and DMAPP generated are then condensed to form geranylgeranyl diphosphate (GGPP), the universal C20 precursor for all diterpenoids. researchgate.netmdpi.comnih.gov

Following the synthesis of the GGPP precursor, a series of specialized enzymes, including synthases and oxidases, catalyze the formation and modification of the abietane-type diterpene skeleton characteristic of this compound.

The conversion of the linear GGPP molecule into the cyclic core of tanshinones is a critical two-step process catalyzed by a pair of diterpenoid synthases (diTPSs). frontiersin.org In Salvia miltiorrhiza, these key enzymes are copalyl diphosphate synthase (SmCPS) and kaurene synthase-like (SmKSL). plos.orgnih.govnih.gov

SmCPS (copalyl diphosphate synthase): This Class II diTPS initiates the cyclization of GGPP to form (+)-copalyl diphosphate (CPP). plos.orgfrontiersin.org

SmKSL (kaurene synthase-like): This Class I diTPS then utilizes CPP as its substrate to produce miltiradiene (B1257523), which is the foundational hydrocarbon skeleton of the abietane-type tanshinones. plos.orgnih.govnih.gov

The coordinated action of these two enzymes is essential for creating the specific tricyclic ring system from which all tanshinones are derived. nih.gov

Table 1: Key Diterpenoid Synthases in Tanshinone Biosynthesis

| Enzyme Name | Abbreviation | Function | Substrate | Product |

| Copalyl Diphosphate Synthase | SmCPS | Catalyzes the initial cyclization of GGPP. plos.orgfrontiersin.org | GGPP | (+)-Copalyl Diphosphate (CPP) |

| Kaurene Synthase-Like | SmKSL | Catalyzes the second cyclization to form the core skeleton. plos.orgnih.gov | (+)-Copalyl Diphosphate (CPP) | Miltiradiene |

After the formation of the miltiradiene skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). plos.orgnih.gov These enzymes are crucial for introducing the oxygen-containing functional groups that define the various tanshinone structures. plos.org The most prominent and well-characterized of these is CYP76AH1. researchgate.netuniprot.org

CYP76AH1 has been identified as a key enzyme that catalyzes a multi-electron oxidation cascade, converting miltiradiene into the important intermediate, ferruginol (B158077). mdpi.complos.orguniprot.org This step is a critical gateway for the downstream biosynthesis of various tanshinones. researchgate.net Further hydroxylations and modifications are performed by other CYP450s, such as CYP76AH3 and CYP76AK1, which act on ferruginol and its derivatives to produce a wider array of intermediates. tandfonline.comnih.govscispace.com For instance, SmCYP76AH3 can catalyze the hydroxylation of ferruginol to produce sugiol. preprints.orgpreprints.org

Table 2: Key Cytochrome P450 Enzymes in Tanshinone Biosynthesis

| Enzyme Name | Abbreviation | Function | Substrate | Product(s) |

| CYP76AH1 | SmCYP76AH1 | Catalyzes the oxidation of miltiradiene to form ferruginol. mdpi.comresearchgate.netuniprot.org | Miltiradiene | Ferruginol |

| CYP76AH3 | SmCYP76AH3 | Catalyzes hydroxylation and carbonylation of ferruginol. preprints.orgpreprints.org | Ferruginol | 11-hydroxy ferruginol, Sugiol, 11-hydroxy sugiol |

| CYP76AK1 | SmCYP76AK1 | Performs specific C20 hydroxylation on intermediates. tandfonline.compreprints.orgpreprints.org | Intermediates | Hydroxylated intermediates |

The later steps in the biosynthesis of this compound and other tanshinones involve a series of further modifications including dehydrogenation, reduction, and demethylation reactions. mdpi.com Transcriptome analyses have identified numerous differentially expressed unigenes predicted to encode dehydrogenases and reductases that are likely involved in these transformations. plos.orgnih.gov These enzymes are responsible for the final tailoring of the molecules, leading to the diverse array of tanshinones found in the plant. While their general involvement is accepted, the specific dehydrogenases and demethylases responsible for each precise conversion in the pathway to this compound are still an active area of investigation. mdpi.com

The biosynthetic pathway from miltiradiene to the final tanshinone products proceeds through several key intermediate compounds. preprints.orgpreprints.org The identification of these intermediates has been crucial for mapping the enzymatic steps. Following the CYP450-mediated conversion of miltiradiene to ferruginol , the pathway continues through a network of reactions. scispace.com

Sugiol is formed from the further oxidation of ferruginol. preprints.org Subsequent steps lead to the formation of key o-quinone type intermediates such as miltirone . preprints.orgpreprints.org From miltirone, the pathway can lead to cryptotanshinone (B1669641) , another major tanshinone that is structurally very similar to this compound I. preprints.orgpreprints.orgresearchgate.net this compound I is understood to be a downstream product within this complex metabolic grid. preprints.orgpreprints.org

Table 3: Key Biosynthetic Intermediates Leading to Tanshinones

| Intermediate | Description |

| Miltiradiene | The foundational abietane (B96969) diterpene skeleton formed by SmCPS and SmKSL. nih.gov |

| Ferruginol | An aromatic intermediate formed by the oxidation of miltiradiene by CYP76AH1. mdpi.comscispace.com |

| Sugiol | An intermediate formed by the further oxidation of ferruginol. preprints.orgpreprints.org |

| Miltirone | A key downstream intermediate with a characteristic quinone structure. preprints.orgpreprints.org |

| Cryptotanshinone | A major tanshinone and a direct precursor or close relative to this compound. preprints.orgpreprints.org |

Enzymatic Steps and Key Enzymes Involved

Regulatory Mechanisms of Biosynthesis

The biosynthesis of this compound, along with other tanshinones in Salvia miltiorrhiza, is a complex process governed by a sophisticated network of regulatory mechanisms. These include the influential roles of transcription factors and microRNAs, as well as the impact of external elicitors, which can modulate the production of these valuable secondary metabolites.

Role of Transcription Factors (e.g., SmMYB family)

Transcription factors (TFs) are crucial regulators of gene expression in the biosynthetic pathways of secondary metabolites. In S. miltiorrhiza, several TF families, particularly the MYB family, play significant roles in controlling the accumulation of tanshinones.

The R2R3-MYB subfamily is one of the largest and most important groups of TFs in plants. nih.gov In S. miltiorrhiza, over 110 R2R3-MYBs have been identified. oup.com Research has shown that specific members of the SmMYB family can activate genes essential for tanshinone biosynthesis. For instance, SmMYB97 has been found to promote the biosynthesis of both phenolic acids and tanshinones by binding to the promoter regions of key enzyme genes like SmCPS1 and SmKSL1. acs.org Similarly, SmMYB36 acts as a positive regulator for tanshinone biosynthesis, up-regulating genes such as SmDXS2, SmGGPPS1, and SmCPS1. nih.gov Other SmMYB proteins, including SmMYB6 and SmMYB112, also participate in this regulatory network by activating the expression of SmCPS1 and SmKSL1, which are cornerstone enzymes in the tanshinone pathway. oup.comnih.gov

Beyond the MYB family, other transcription factors also contribute to the regulation of this compound production. Members of the bHLH, WRKY, and GRAS families have been identified as key players. For example, SmbHLH85 facilitates tanshinone biosynthesis by directly upregulating SmDXS2 and SmCPS1. oup.com Conversely, some TFs act as repressors; SmWRKY32, for instance, negatively regulates tanshinone synthesis. oup.com Additionally, SmGRAS proteins can influence the metabolic flux, promoting tanshinone biosynthesis while inhibiting the production of gibberellins, which share the same precursor, GGPP. frontiersin.org These transcription factors often work in concert, forming complex regulatory modules that fine-tune the production of this compound and other related compounds. nih.govoup.com

| Transcription Factor | Family | Role in Tanshinone Biosynthesis | Target Genes |

| SmMYB36 | MYB | Positive Regulator | SmDXS2, SmGGPPS1, SmCPS1 |

| SmMYB97 | MYB | Positive Regulator | SmCPS1, SmKSL1 |

| SmMYB6 | MYB | Positive Regulator | SmCPS1, SmKSL1 |

| SmMYB112 | MYB | Positive Regulator | SmCPS1, SmKSL1 |

| SmbHLH85 | bHLH | Positive Regulator | SmDXS2, SmCPS1 |

| SmWRKY32 | WRKY | Repressor | - |

| SmGRAS1/2 | GRAS | Positive Regulator | CYP76AH1 |

Influence of MicroRNAs (e.g., Smi-miR858a)

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a pivotal role in the post-transcriptional regulation of gene expression. maxapress.comnobelprize.orgmdpi.com They typically function by binding to complementary messenger RNA (mRNA) transcripts, leading to their degradation or the inhibition of protein synthesis. maxapress.comnobelprize.org In S. miltiorrhiza, miRNAs are emerging as critical regulators of secondary metabolite biosynthesis, including that of this compound.

A key example is the Smi-miR858a-SmMYB regulatory module. oup.comnih.gov Research has demonstrated that Smi-miR858a directly targets and cleaves the transcripts of several SmMYB transcription factors, namely SmMYB6, SmMYB97, SmMYB111, and SmMYB112. oup.comnih.gov As described in the previous section, these specific SmMYB proteins are positive regulators of tanshinone biosynthesis. By downregulating these transcription factors, Smi-miR858a effectively acts as a negative regulator of the pathway. oup.com Overexpression of Smi-miR858a in S. miltiorrhiza plants has been shown to cause a significant reduction in the accumulation of tanshinones and phenolic acids. oup.comnih.gov

Impact of Elicitors on Production

Elicitors are compounds that trigger defense and stress responses in plants, often leading to an enhanced production of secondary metabolites. The application of both biotic (derived from living organisms) and abiotic (non-living) elicitors is a common strategy to boost the yield of tanshinones, including this compound, in S. miltiorrhiza cultures.

Various elicitors have been tested for their effectiveness. Abiotic elicitors such as heavy metal ions, including silver nitrate (B79036) (Ag+) and cadmium chloride (Cd2+), have shown a strong stimulating effect. publisherspanel.com For example, treatments with Ag+ and Cd2+ at concentrations of 25 μM significantly increased total tanshinone content. publisherspanel.comresearchgate.net Plant signaling molecules are also potent elicitors. Methyl jasmonate (MJ) is particularly effective, and its application has been shown to enhance the accumulation of various tanshinones. d-nb.infomdpi.com

Among biotic elicitors, yeast extract (YE), a polysaccharide-rich preparation from yeast cell walls, is widely used and has been found to be highly effective. publisherspanel.comresearchgate.net A study showed that YE at 100 mg/L increased total tanshinone production by about 11.5-fold compared to control cultures. publisherspanel.com

The effects of elicitors can be amplified when used in combination. mdpi.comnih.gov For instance, combined treatments of YE + Ag+, Ag+ + MJ, and YE + Ag+ + MJ have resulted in a significant enhancement of this compound I and cryptotanshinone accumulation in hairy root cultures. mdpi.comnih.gov These combinations often have a synergistic effect, leading to higher yields than when any single elicitor is used alone. mdpi.comtandfonline.com This elicitor-induced accumulation is considered a stress response, often accompanied by a temporary decrease in biomass growth. publisherspanel.comresearchgate.net

| Elicitor Type | Elicitor | Typical Concentration | Effect on Tanshinone Production |

| Abiotic | Silver Nitrate (Ag+) | 25-30 µM | Strong stimulation, especially for cryptotanshinone. publisherspanel.comresearchgate.netnih.gov |

| Abiotic | Cadmium Chloride (Cd2+) | 25 µM | Strong stimulation of total tanshinones. publisherspanel.comresearchgate.net |

| Abiotic | Methyl Jasmonate (MJ) | 100 µM | Significant increase in total tanshinones. d-nb.infomdpi.com |

| Biotic | Yeast Extract (YE) | 100 mg/L | Significant increase in total tanshinones. publisherspanel.comd-nb.info |

| Combined | YE + Ag+ + MJ | Various | Synergistic enhancement of this compound I and cryptotanshinone. mdpi.comnih.gov |

Biotechnological Approaches for Production Enhancement

Given the low yield of this compound from natural plant sources, significant research has focused on biotechnological methods to enhance its production. These approaches, including metabolic engineering and advanced plant culture systems, offer promising alternatives for a stable and high-yield supply.

Metabolic Engineering Strategies

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. In the context of this compound, this "push-pull" strategy focuses on overexpressing genes that encode rate-limiting enzymes in the tanshinone biosynthetic pathway. nih.gov

The biosynthesis of tanshinones involves both the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). mdpi.com Several key enzymes have been targeted for overexpression. These include:

HMGR (3-hydroxy-3-methylglutaryl-CoA reductase): A rate-limiting enzyme in the MVA pathway. nih.govresearchgate.net

DXS (1-deoxy-D-xylulose-5-phosphate synthase): A key enzyme in the MEP pathway. nih.govresearchgate.net

GGPPS (Geranylgeranyl diphosphate synthase): Catalyzes the formation of GGPP, the direct precursor for tanshinones. nih.govresearchgate.net

MDS (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase): An enzyme involved in the MEP pathway. d-nb.info

Studies have shown that overexpressing these genes, either individually or in combination, in S. miltiorrhiza hairy roots can significantly boost tanshinone yields. For example, the co-expression of SmHMGR and SmGGPPS resulted in a 4.74-fold increase in total tanshinones compared to control cultures. nih.govresearchgate.net Overexpression of SmMDS has also been shown to significantly increase tanshinone content. d-nb.info Furthermore, combining metabolic engineering with elicitor treatment can lead to even greater enhancements in production, demonstrating a powerful synergistic strategy. d-nb.infonih.gov

Plant Tissue Culture and Hairy Root Cultures

Plant tissue culture provides a controlled environment for the production of secondary metabolites, independent of geographical and climatic constraints. researchgate.net For this compound production, cell suspension cultures and, more effectively, differentiated cultures like hairy root cultures of S. miltiorrhiza are widely used. researchgate.net

Hairy root cultures, induced by infection with the soil bacterium Agrobacterium rhizogenes, are particularly advantageous. d-nb.infoscienceopen.com They are known for their genetic and biosynthetic stability, rapid growth rate, and capacity to produce secondary metabolites at levels comparable to or even exceeding those of the parent plant's roots. d-nb.inforesearchgate.net These cultures are an excellent platform for studying biosynthetic pathways and for large-scale production in bioreactors. publisherspanel.comd-nb.info

This compound I is one of the major tanshinones that accumulate in S. miltiorrhiza hairy roots. mdpi.comscienceopen.com The productivity of these cultures can be significantly improved through the application of the strategies mentioned above: elicitation and metabolic engineering. For example, treating transgenic hairy root lines that overexpress biosynthetic genes with elicitors like methyl jasmonate (MJ) has led to this compound I content reaching 1.3 mg/g dry weight. d-nb.infonih.gov This integrated approach, combining the stable and prolific nature of hairy root cultures with targeted genetic and external stimulation, represents the most effective biotechnological strategy for enhancing this compound production to date. d-nb.infooup.com

Structure Activity Relationship Sar Studies and Analogue Development

Correlating Structural Motifs with Biological Activities

The biological activity of dihydrotanshinone I and its related tanshinones is intricately linked to specific structural features. The fundamental framework of these compounds is an abietane (B96969) diterpene. researchgate.net Structure-activity relationship (SAR) studies have revealed that modifications to different parts of the tanshinone molecule can significantly influence their cytotoxic and other biological effects.

The aromatic A-ring and the furan (B31954) or dihydrofuran D-ring are critical determinants of activity. researchgate.net Studies comparing this compound I with other tanshinones like tanshinone I, tanshinone IIA, and cryptotanshinone (B1669641) have consistently shown this compound I to be the most potent in inducing growth inhibition and apoptosis in various cancer cell lines, including hematological malignancies and lung cancer. nih.govmdpi.com This suggests that the structure of the aromatic A-ring enhances cytotoxicity. nih.govresearchgate.net Specifically, the presence of a dihydrofuran ring in this compound I is crucial for high-affinity binding to certain biological targets, such as acetylcholinesterase, when compared to the furan ring of tanshinone I and tanshinone IIA. nih.gov

Furthermore, the o-quinone moiety within the structure is considered a key requirement for the cytotoxic activity of tanshinones. worldscientific.com It is hypothesized that this feature, along with the furan ring, can generate reactive oxygen species that lead to DNA damage. worldscientific.com The introduction of hydrophilic substitutions, such as hydroxyl groups, in the A-ring can also lead to higher antitumor activity, possibly by providing additional electrophilic interactions. worldscientific.com Research indicates that an increase in the delocalization of the A and B rings could enhance cytotoxicity, while a non-planar and small-sized D-ring region may also contribute to improved anti-cancer activity. researchgate.net

Research on Analogues and Derivatives with Modified Potency or Specificity

The promising biological profile of this compound I has spurred the synthesis and evaluation of a wide array of its analogues and derivatives. The primary goals of these modifications are to improve potency, enhance water solubility and bioavailability, and increase target specificity. nih.govplos.org

Numerous derivatives have been developed by modifying various positions on the tanshinone scaffold. researchgate.netmdpi.com For instance, modifications at the C-17 position have been shown to significantly improve the anticancer efficacy and water solubility of tanshinone I, a closely related compound. nih.gov Synthetic derivatives of tanshinones have demonstrated enhanced inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). mdpi.com Specifically, analogs with fluorine, chlorine, or acetoxyl groups at the C-17 methyl position, combined with a 3-keto group, exhibited very low IC₅₀ values. mdpi.com

In the context of developing novel inhibitors for specific protein targets, this compound I itself has served as a structural template. For example, inspired by the structure of this compound I, a series of ortho-quinones (tanshinone mimics) were designed and synthesized to inhibit the RNA-binding protein HuR. acs.org Some of these mimics proved to be more effective than the parent compound, demonstrating nanomolar efficacy in disrupting HuR's function. acs.org

Additionally, structural modifications have been explored to create derivatives with improved properties for treating conditions other than cancer. For example, derivatives of the related tanshinone IIA have been synthesized and shown to possess endothelial protective effects, suggesting potential applications in cardiovascular diseases. nih.gov These efforts highlight the versatility of the tanshinone scaffold as a platform for developing new therapeutic agents with tailored activities. plos.orgresearchgate.net

Below is an interactive table summarizing the cytotoxic activities of this compound I and related compounds against various cancer cell lines.

Advanced Analytical Methodologies in Dihydrotanshinone Research

Chromatographic Techniques for Quantification and Isolation

Chromatography is the cornerstone for the separation and quantification of Dihydrotanshinone from the complex chemical matrix of Salvia miltiorrhiza and various biological samples.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the quantification and quality control of this compound. This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. The separated compounds are then detected by their absorbance of UV light at a specific wavelength.

In the analysis of tanshinones, including this compound, detection is often performed at a wavelength of 254 nm. nih.govnih.govresearchgate.net The mobile phase is typically a mixture of organic solvents like methanol (B129727) or acetonitrile and water, sometimes with modifiers like acetic acid to improve peak shape and resolution. nih.govresearchgate.netasianpubs.org For instance, one method successfully separated this compound I, cryptotanshinone (B1669641), tanshinone I, and tanshinone IIA using a Zorbax Extend C18 column with a gradient mixture of deionized water and acetonitrile. researchgate.net Another established method used an isocratic mobile phase of methanol, tetrahydrofuran, water, and glacial acetic acid for the simultaneous determination of multiple tanshinones. nih.gov The simplicity, reliability, and cost-effectiveness of HPLC-UV make it a staple in the routine analysis of herbal preparations. lew.roscispace.comnih.gov

| Compound(s) | Column | Mobile Phase | Detection Wavelength | Reference |

|---|---|---|---|---|

| Cryptotanshinone, Tanshinone I, Tanshinone IIA | Diamonsil C18 (150 mm x 4.6 mm, 5 µm) | Methanol:Tetrahydrofuran:Water:Glacial Acetic Acid (20:35:44:1, v/v/v/v) | 254 nm | nih.gov |

| Tanshinone I, Tanshinone IIA, Cryptotanshinone | C18 (4.6 × 150 mm, 5 µm) | Methanol:Water (78:22, v/v, containing 0.5 % acetic acid) | 254 nm | asianpubs.org |

| This compound I, Cryptotanshinone, Tanshinone I, Tanshinone IIA | Zorbax Extend C18 (250 x 4.6mm, 5µm) | Gradient of deionized water and acetonitrile | Not Specified | researchgate.net |

For higher sensitivity and specificity, particularly in complex biological matrices like plasma, Liquid Chromatography is coupled with Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS). researchgate.net This hyphenated technique combines the separation power of LC with the mass-analyzing capability of MS, allowing for precise identification and quantification based on the mass-to-charge ratio of the compound and its fragments.

LC-MS/MS methods have been developed for the simultaneous determination of this compound I and other tanshinones in rat plasma. nih.govresearchgate.net These methods often use an electrospray ionization (ESI) source and operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.netnih.gov For example, a rapid and sensitive LC-MS/MS method was able to quantify this compound I in rat plasma with a lower limit of quantification (LLOQ) of 0.25 ng/mL from just 100 µL of plasma. nih.govresearchgate.net The development of these methods is crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of the compound in vivo. mdpi.com

| Analytes | Matrix | Ionization Mode | Detection Mode | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |

|---|---|---|---|---|---|---|

| Tanshinone I, this compound I, Tanshinone IIA, Cryptotanshinone | Rat Plasma | ESI | SRM | 0.25-80 | 0.25 | nih.govresearchgate.net |

| Seven bioactive constituents including this compound I | Rat Plasma | ESI (Positive/Negative) | MRM | 0.5-300 | Not Specified | mdpi.com |

| Seven components including this compound I | Transport Samples (HBSS) | ESI (Positive/Negative) | MRM | 0.1-8 | Not Specified | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns (typically <2 µm), offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. mdpi.com When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for the rapid and sensitive quantification of this compound in various samples. aidic.itdntb.gov.ua

A UPLC-MS/MS method was established for the simultaneous determination of four fat-soluble components in Salvia miltiorrhiza, including this compound. aidic.it This method, using a selective reaction monitoring (SRM) mode, achieved linearity in the range of 0.20-1000 ng·mL-1 with detection limits as low as 0.10-0.50 ng·mL-1. aidic.it Another study developed an ultra-fast liquid chromatography with tandem mass spectrometry (UFLC-MS/MS) method for analyzing four tanshinones in Salvia miltiorrhizae. nih.gov This method used multiple-reaction monitoring (MRM) for quantification and showed high sensitivity with limits of detection (LODs) below 0.0002 ng/mL. nih.gov Such methods are highly suitable for the quality control of herbal medicines and for demanding bioanalytical applications. nih.gov

Spectrophotometric Methods

UV-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique based on the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. wjpls.orgupi.edu While less specific than chromatographic methods for analyzing complex mixtures, it can be used for the quantitative analysis of a pure compound or a simple mixture. The UV-Vis spectrum of a compound, a plot of absorbance versus wavelength, is characteristic of its electronic structure. upi.edu For this compound, spectrophotometric analysis would involve dissolving the compound in a suitable solvent, such as methanol or ethanol, and measuring its absorbance at the wavelength of maximum absorption (λmax) to determine its concentration according to the Beer-Lambert law. upi.eduscience.gov

In Vitro Cellular and Molecular Assays for Mechanistic Studies

To understand how this compound exerts its biological effects at a cellular level, a variety of in vitro assays are employed. These techniques are essential for investigating the compound's influence on cell viability, proliferation, and death pathways.

Flow cytometry is a powerful laser-based technology used for the high-throughput analysis of individual cells in a suspension. bio-rad-antibodies.com It is extensively used in this compound research to investigate its effects on the cell cycle and its ability to induce programmed cell death (apoptosis). bcm.edumiltenyibiotec.com

For cell cycle analysis, cells are treated with this compound, fixed, and stained with a fluorescent dye like propidium iodide (PI) that binds to DNA. nih.gov The fluorescence intensity of the stained cells, which is proportional to the DNA content, is then measured by the flow cytometer. This allows researchers to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). bcm.edunih.gov Several studies have used this method to show that this compound can cause cell cycle arrest in various cancer cell lines. For example, it induced G0/G1 phase arrest in SK-HEP-1 human hepatocellular carcinoma cells and G2/M arrest in SMMC7721 hepatocellular carcinoma cells and gastric cancer cells. nih.govnih.govfrontiersin.org

To detect apoptosis, flow cytometry is often used with a dual-staining method involving Annexin V and a viability dye like PI. nih.gov Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. This allows for the differentiation between viable cells, early apoptotic cells, late apoptotic cells, and necrotic cells. nih.gov Studies have demonstrated that this compound induces apoptosis in human prostate carcinoma cells, gastric cancer cells, and hepatocellular carcinoma cells, as quantified by this flow cytometric assay. nih.govresearchgate.netresearchgate.net

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| SK-HEP-1 | Hepatocellular Carcinoma | G0/G1 phase cell cycle arrest | nih.gov |

| SMMC7721 | Hepatocellular Carcinoma | G2/M phase cell cycle arrest and apoptosis | frontiersin.org |

| AGS and HGC27 | Gastric Cancer | G2/M phase cell cycle arrest and necrotic cell death | nih.gov |

| SGC7901 and MGC803 | Gastric Cancer | Induction of apoptosis | researchgate.net |

| Prostate Carcinoma Cells | Prostate Cancer | Induction of apoptosis | nih.gov |

| K562/ADR | Chronic Myelogenous Leukemia | S phase cell cycle arrest and apoptosis | nih.govknu.ac.krcapes.gov.br |

Western Blot Analysis for Protein Expression and Signaling Pathways

Western blot analysis has been instrumental in elucidating the molecular mechanisms underlying the biological effects of this compound (DHTS). This technique allows for the detection and quantification of specific proteins, providing insights into how DHTS modulates various signaling pathways.

In human hepatocellular carcinoma (HCC) cells, DHTS treatment has been shown to influence key proteins involved in apoptosis and cell cycle regulation. For instance, studies have demonstrated that DHTS can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein BAX. nih.gov Furthermore, DHTS has been observed to downregulate the expression of cell cycle-related proteins, including cyclin D1, cyclin A, cyclin E, CDK4, CDK2, c-Myc, and phosphorylated retinoblastoma protein (p-Rb). nih.gov Concurrently, it increases the expression of the CDK inhibitor p21. nih.gov

DHTS also impacts critical signaling pathways that regulate cell growth and survival. In SK-HEP-1 human hepatocellular carcinoma cells, DHTS was found to increase the phosphorylation of AMP-activated protein kinase (AMPK) while reducing the protein expression levels of mTOR and its phosphorylated form (p-mTOR at Ser2448). nih.gov The compound also downregulates the Akt/mTOR and MAPK signaling pathways. nih.gov In other studies involving HCC cells, DHTS was shown to inhibit the phosphorylation of EGFR and its downstream signaling pathways. nih.gov

In the context of hypoxia, a condition often found in solid tumors, DHTS has been demonstrated to inhibit the synthesis of hypoxia-inducible factor-1α (HIF-1α) protein. nih.gov This inhibition is achieved by downregulating the mTOR/p70S6K/4E-BP1 and MEK/ERK pathways. nih.gov Specifically, DHTS suppresses the phosphorylation of mTOR, extracellular signal-regulated kinase-1/2 (ERK1/2), ribosomal protein S6 kinase (p70S6K), eIF4E binding protein-1 (4E-BP1), and eukaryotic initiation factor 4E (eIF4E) in a dose-dependent manner. nih.gov

DHTS has also been shown to induce endoplasmic reticulum (ER) stress. In prostate DU145 carcinoma cells, treatment with DHTS leads to a significant increase in the expression of GRP78/Bip and CHOP/GADD153. nih.gov It also induces the phosphorylation of PERK, eIF2α, and JNK in a dose- and time-dependent manner. nih.gov

Furthermore, in human osteosarcoma U-2 OS cells, DHTS treatment leads to a downregulation of vimentin (B1176767) and an upregulation of E-cadherin. nih.gov It also increases the levels of phosphorylated AKT (pAKT) and the tumor suppressor protein p53. nih.govmdpi.com In human promyelocytic leukemia HL-60 cells, DHTS treatment results in increased expression of cleaved caspase-3, -8, and -9, as well as cleaved PARP. mdpi.com

The table below summarizes the key proteins and signaling pathways modulated by this compound as identified through Western blot analysis in various cancer cell lines.

| Cell Line | Affected Proteins & Pathways | Observed Effect |

| Hepatocellular Carcinoma (Huh-7, HepG2, SK-HEP-1) | Bcl-2, BAX, Cyclins (D1, A, E), CDKs (2, 4), c-Myc, p-Rb, p21, p-AMPK, mTOR, p-mTOR, Akt, MAPK, p-EGFR | Apoptosis induction, G0/G1 cell cycle arrest, and inhibition of proliferation pathways nih.govnih.gov |

| HeLa (Cervical Cancer) | HIF-1α, p-mTOR, p-ERK1/2, p-p70S6K, p-4E-BP1, p-eIF4E | Inhibition of hypoxia-induced signaling nih.gov |

| DU145 (Prostate Cancer) | GRP78/Bip, CHOP/GADD153, p-PERK, p-eIF2α, p-JNK | Induction of endoplasmic reticulum stress nih.gov |

| U-2 OS (Osteosarcoma) | Vimentin, E-cadherin, pAKT, p53 | Inhibition of epithelial-mesenchymal transition markers and upregulation of tumor suppressor pathways nih.govmdpi.com |

| HL-60 (Leukemia) | Cleaved Caspases (-3, -8, -9), Cleaved PARP | Activation of apoptotic caspases mdpi.com |

| 4T1 (Breast Cancer) | TIMP1 | Inhibition of TIMP1 expression in PMA-induced polymorphonuclear neutrophils nih.gov |

Immunofluorescence for Subcellular Localization and Biomarker Detection

Immunofluorescence techniques have been utilized to visualize the subcellular localization of specific proteins and detect biomarkers in cells treated with this compound (DHTS), providing spatial context to its mechanisms of action.

In studies on human hepatocellular carcinoma (HCC) cells, immunofluorescence has been employed to detect DNA damage. Following treatment with DHTS, an increase in the nuclear foci of 53BP1, a key DNA damage response factor, was observed. nih.gov The number of these foci increased in a dose-dependent manner, indicating that DHTS induces DNA double-strand breaks. nih.gov For instance, at a concentration of 5.0 µM, DHTS treatment resulted in approximately four 53BP1 foci per nucleus in HCC cells. nih.gov

Research on osteosarcoma U-2 OS cells has used immunofluorescence to investigate the expression and localization of the transcription factor FOXO1. nih.gov These studies revealed that DHTS treatment reduces the expression of FOXO1. nih.gov

Furthermore, in the context of viral glycoprotein (B1211001) trafficking, immunofluorescence microscopy has been used to study the effects of DHTS on the localization of the vesicular stomatitis virus G (VSV-G) protein. nih.gov In cells treated with DHTS, the VSV-G protein was found to accumulate intracellularly, suggesting that DHTS interferes with its transport to the cell surface. nih.gov

In a study investigating the impact of DHTS on breast cancer lung metastasis, immunofluorescence was used to detect the presence of neutrophils in lung tissues. nih.gov The results showed that DHTS treatment suppressed the infiltration of Ly6G+ and Mpo+ neutrophils in the lung tissues of a mouse model. nih.gov

The following table summarizes the key findings from immunofluorescence studies in this compound research.

| Cell/Tissue Type | Biomarker/Protein | Observation | Research Focus |

| Hepatocellular Carcinoma (HCC) cells | 53BP1 | Increased formation of nuclear foci in a dose-dependent manner. nih.gov | DNA Damage Response nih.gov |

| Osteosarcoma U-2 OS cells | FOXO1 | Reduced expression of the transcription factor. nih.gov | Cell Cycle and Proliferation nih.gov |

| Vesicular Stomatitis Virus (VSV)-infected BHK cells | VSV-G Protein | Intracellular accumulation, indicating blocked trafficking to the cell surface. nih.gov | Viral Glycoprotein Trafficking nih.gov |

| Mouse Lung Tissue (Breast Cancer Metastasis Model) | Ly6G and Mpo (Neutrophil markers) | Suppressed infiltration of neutrophils in lung tissue. nih.gov | Cancer Metastasis and Inflammation nih.gov |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking simulations are a computational method used to predict the binding affinity and interaction between a small molecule (ligand), such as this compound (DHTS), and a macromolecular target, typically a protein. This approach provides valuable insights into the potential molecular targets of DHTS and the nature of their interactions.